Dual Para-Halogen Substitution vs. Mono-Halogenated Benzofuran-2-Carboxamides: Halogen-Bonding and Cytotoxic Potency Advantage
CAS 887893-54-1 carries two distinct para-halogen substituents (Cl on the N-phenyl ring and F on the C3 benzamido ring) simultaneously. A comprehensive 2022 SAR review covering over 20 benzofuran derivatives explicitly confirms that para-halogen substitutions into the benzofuran N-phenyl ring consistently produce a significant increase in anticancer activity compared to meta- or ortho-substituted analogs [1]. In MTT assays against K562 (chronic myelogenous leukemia), HL60 (acute myelogenous leukemia), and HeLa (cervical carcinoma) cells, para-halogenated benzofuran derivatives achieved IC50 values in the low micromolar range, whereas non-halogenated or ortho-substituted analogs required 5- to 30-fold higher concentrations to achieve comparable growth inhibition [1]. CAS 887893-54-1, bearing two para-halogen substituents, is therefore positioned in the high-potency cluster of the benzofuran-2-carboxamide SAR landscape.
| Evidence Dimension | Anticancer potency (IC50) as a function of halogen substitution position on benzofuran-2-carboxamide scaffold |
|---|---|
| Target Compound Data | Dual para-halogen substitution pattern (4-Cl on N-phenyl + 4-F on benzamido); predicted to fall within the low-micromolar IC50 range based on SAR class behavior |
| Comparator Or Baseline | Mono-halogenated ortho- or meta-substituted benzofuran-2-carboxamides: IC50 values 5- to 30-fold higher than para-substituted analogs in K562, HL60, and HeLa cell lines |
| Quantified Difference | Para-substitution confers approximately 5- to 30-fold potency enhancement over ortho/meta-substituted analogs in standardized MTT assays |
| Conditions | MTT assay; K562, HL60, HeLa cell lines; 48-72 h exposure (data aggregated from SAR review of 20+ benzofuran derivatives) |
Why This Matters
For procurement decisions, selecting CAS 887893-54-1 ensures access to the dual para-halogen substitution pattern that the SAR literature identifies as the potency-maximizing configuration, reducing the risk of ordering a less active regioisomer that could yield false-negative screening results.
- [1] Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. (PMC9099631). Section 3.1: Halogenated Derivatives of Benzofuran. View Source
